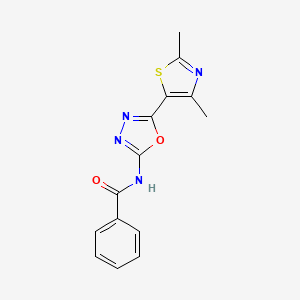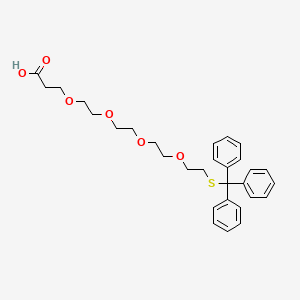
Trt-PEG4-C2-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trt-PEG4-C2-acid: is a polyethylene glycol-based linker used in the synthesis of proteolysis targeting chimeras (PROTACs). PROTACs are a class of molecules that can selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system. This compound is particularly valuable in the field of targeted therapy drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Trt-PEG4-C2-acid involves synthetic chemical methods. The specific synthetic routes and reaction conditions can vary depending on the laboratory and the desired scale of production. Generally, the synthesis involves the use of polyethylene glycol derivatives and protective groups to achieve the desired linker structure .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually produced in a controlled environment to prevent contamination and degradation .
Analyse Des Réactions Chimiques
Types of Reactions: Trt-PEG4-C2-acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution can result in various substituted products .
Applications De Recherche Scientifique
Chemistry: Trt-PEG4-C2-acid is widely used in the synthesis of PROTACs, which are valuable tools in chemical biology for studying protein function and degradation .
Biology: In biological research, this compound is used to create PROTACs that can selectively degrade target proteins, providing insights into protein function and cellular processes .
Medicine: In medicine, PROTACs synthesized using this compound have shown promise in the development of targeted therapies for various diseases, including cancer and neurodegenerative disorders .
Industry: Industrially, this compound is used in the production of PROTACs for research and development purposes. Its role as a linker in PROTAC synthesis makes it a valuable compound in the pharmaceutical industry .
Mécanisme D'action
Trt-PEG4-C2-acid functions as a linker in PROTACs, which contain two different ligands connected by the linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparaison Avec Des Composés Similaires
Trt-PEG4-C2-amine: Another PEG-based linker used in PROTAC synthesis.
Trt-PEG4-C2-alcohol: A PEG-based linker with an alcohol functional group.
Trt-PEG4-C2-ester: A PEG-based linker with an ester functional group.
Uniqueness: Trt-PEG4-C2-acid is unique due to its carboxylic acid functional group, which provides specific reactivity and compatibility in PROTAC synthesis. This functional group allows for the formation of stable amide bonds with target ligands, making it a versatile and valuable linker in the development of PROTACs .
Propriétés
Formule moléculaire |
C30H36O6S |
|---|---|
Poids moléculaire |
524.7 g/mol |
Nom IUPAC |
3-[2-[2-[2-(2-tritylsulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C30H36O6S/c31-29(32)16-17-33-18-19-34-20-21-35-22-23-36-24-25-37-30(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28/h1-15H,16-25H2,(H,31,32) |
Clé InChI |
FHFDKLXSFADOBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


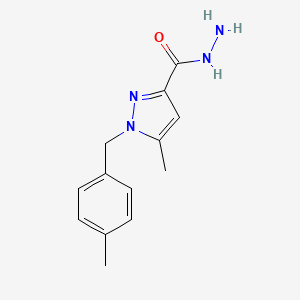
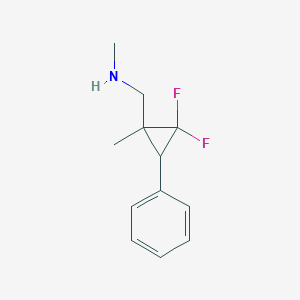
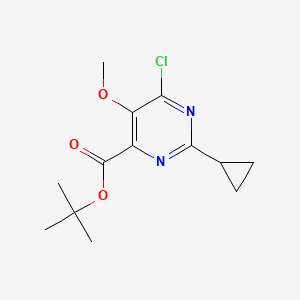
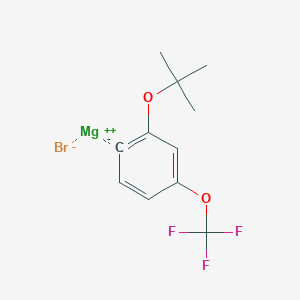
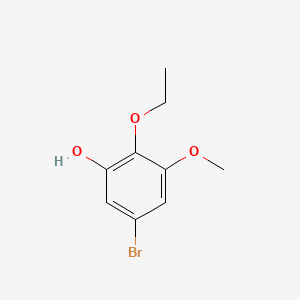
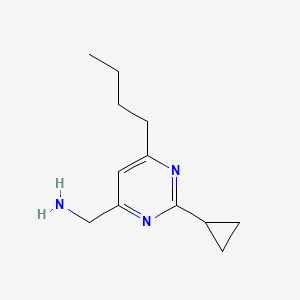
![Ethyl 1-((S)-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B14881210.png)
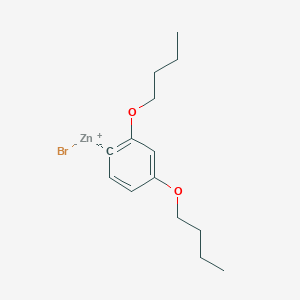
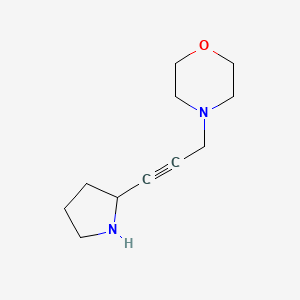
![[(3S,4R,6R)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B14881251.png)

![Ethyl 2-({[(4-fluorophenyl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14881264.png)
